

A Comparative Guide to 2-Methoxyquinoline-4-carboxylic Acid and Structurally Related Quinolines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

Cat. No.: B158296

[Get Quote](#)

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5][6] This guide provides an in-depth comparison of **2-Methoxyquinoline-4-carboxylic acid** with its parent compound, Quinoline-4-carboxylic acid, and a key synthetic precursor, 2-Chloroquinoline-4-carboxylic acid. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships.

Introduction to the Compared Quinolines

The compounds under comparison share the Quinoline-4-carboxylic acid core, a structural motif recognized for its biological significance.[7][8] The primary point of differentiation lies in the substituent at the C-2 position of the quinoline ring, which profoundly influences the molecule's electronic properties, lipophilicity, and ultimately, its biological function.

- **2-Methoxyquinoline-4-carboxylic acid:** The subject of our primary focus, this compound features an electron-donating methoxy group (-OCH₃) at the C-2 position. It is often used as an intermediate in the synthesis of more complex bioactive molecules.[5][9]

- Quinoline-4-carboxylic acid: The unsubstituted parent compound, also known as cinchoninic acid, serves as a fundamental benchmark for evaluating the effects of C-2 substitution.[10]
- 2-Chloroquinoline-4-carboxylic acid: A key synthetic intermediate, the electron-withdrawing chloro group (-Cl) at the C-2 position makes it a versatile precursor for introducing various functionalities through nucleophilic substitution.[11][12][13]

The structural differences between these three molecules are illustrated below.

Caption: Core structures of the compared quinoline derivatives.

Physicochemical Properties: A Comparative Analysis

The substituent at the C-2 position significantly alters the physicochemical properties of the quinoline ring system. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Property	2-Methoxyquinoline-4-carboxylic acid	Quinoline-4-carboxylic acid	2-Chloroquinoline-4-carboxylic acid
Molecular Formula	C ₁₁ H ₉ NO ₃ [14]	C ₁₀ H ₇ NO ₂ [10]	C ₁₀ H ₆ ClNO ₂ [13][15]
Molecular Weight	203.19 g/mol [14]	173.17 g/mol [10]	207.61 g/mol [12][15]
Predicted pKa	~2.1 (stronger acid due to methoxy)	~4.9 (quinoline N), ~2.0 (acid)[16]	~2.17 (stronger acid due to chloro)[12]
Predicted XLogP3	1.7	2.1	2.5

Data sourced from PubChem and other chemical databases where available; predicted values are used for comparison.

The electron-withdrawing nature of the chloro group in 2-Chloroquinoline-4-carboxylic acid is predicted to increase its acidity compared to the parent compound. Conversely, the methoxy group in **2-Methoxyquinoline-4-carboxylic acid**, while electron-donating through resonance, can also exhibit inductive electron-withdrawing effects, leading to a comparable predicted

acidity. The lipophilicity, as indicated by the predicted XLogP3, increases with the chloro and methoxy substitutions.

Synthesis Strategies: The Doebner Reaction

A common and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.^[17] This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.^[3]

Caption: Impact of C-2 substituents on quinoline-4-carboxylic acid properties.

- Hydrogen (Unsubstituted): Provides a baseline for activity. The parent compound, Quinoline-4-carboxylic acid, has shown anti-inflammatory and antiproliferative properties. ^{[8]*}
- Chloro Group (Electron-Withdrawing): The -Cl group at C-2 increases the molecule's electrophilicity and lipophilicity. This can enhance membrane permeability and potentially lead to stronger interactions with biological targets. It is a key intermediate for creating diverse libraries of compounds. ^{[11]*}
- Methoxy Group (Electron-Donating): The -OCH₃ group donates electron density into the quinoline ring via resonance, while also increasing lipophilicity. This modification can alter target binding affinity and metabolic stability.

The choice of substituent at the C-2 position allows for fine-tuning of the molecule's properties to optimize for a specific biological target, be it a bacterial enzyme or a human protein like DHODH.

Conclusion

The substitution at the C-2 position of the quinoline-4-carboxylic acid scaffold is a powerful strategy for modulating its physicochemical properties and biological activity. While **2-Methoxyquinoline-4-carboxylic acid** and **2-Chloroquinoline-4-carboxylic acid** are often viewed as synthetic intermediates, their distinct electronic and lipophilic characteristics compared to the parent Quinoline-4-carboxylic acid suggest they possess unique biological profiles worthy of investigation. The chloro-derivative offers synthetic versatility, while the methoxy-derivative provides an alternative electronic and steric profile. Understanding these differences is crucial for the rational design of novel quinoline-based therapeutic agents. Further head-to-head biological evaluations are necessary to fully elucidate the therapeutic potential of these fundamental quinoline building blocks.

References

- Biointerface Research in Applied Chemistry. (2021, November 4).
- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [\[Link\]](#)
- PubMed Central (PMC). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [\[Link\]](#)
- PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [\[Link\]](#)
- ACS Publications. (2025, October 9).
- National Institutes of Health (NIH). (n.d.).
- PubMed. (1990, August 15). Structure-activity Relationship of Quinoline Carboxylic Acids.
- PubMed. (n.d.).
- ResearchGate. (2025, August 8).
- ResearchGate. (2017, March 19).
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. [\[Link\]](#)
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [\[Link\]](#)
- PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. [\[Link\]](#)
- PubChem. (n.d.). Quinoline. [\[Link\]](#)
- Organic Chemistry Data. (2022, April 7).
- PubChem. (n.d.). Quinoline-3-carboxylic acid. [\[Link\]](#)
- PubMed. (n.d.).
- PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [\[Link\]](#)
- PubChem. (n.d.). 4-Quinolinecarboxylic acid. [\[Link\]](#)
- ResearchGate. (2025, August 5). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [\[Link\]](#)
- Veeprho. (n.d.). **2-Methoxyquinoline-4-carboxylic Acid.** [\[Link\]](#)
- ResearchGate. (2025, August 9).
- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. scbt.com [scbt.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to 2-Methoxyquinoline-4-carboxylic Acid and Structurally Related Quinolines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158296#comparing-2-methoxyquinoline-4-carboxylic-acid-to-other-quinolines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com